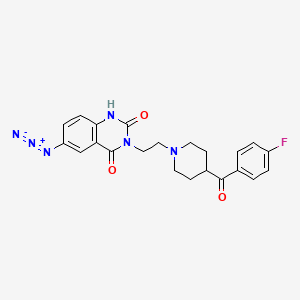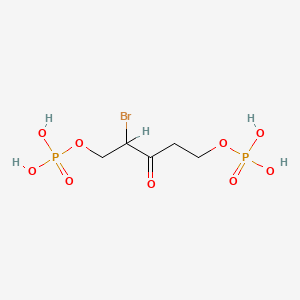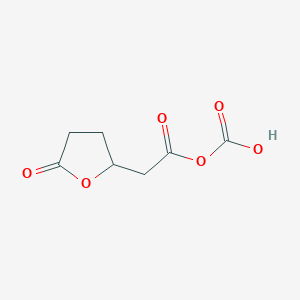![molecular formula C19H18N2O5 B1229502 3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)
3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone is a member of methoxybenzenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
- A study conducted by Aytemir, M., Septioğlu, E., and Çalış, Ü. (2010) synthesized new derivatives of 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one, including a compound closely related to the one , as potential anticonvulsant compounds. The research explored the compounds' anticonvulsant activities using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. It was found that certain derivatives demonstrated significant anticonvulsant activity without neurotoxicity (Aytemir, M., Septioğlu, E., & Çalış, Ü., 2010).
Synthesis and Reactions
- Pimenova, E. V., Krasnych, O. P., Goun, E., and Miles, D. (2003) investigated the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound related to the one . The study explored various reactions and led to the formation of different derivatives, showcasing the compound's versatility in chemical synthesis (Pimenova et al., 2003).
Lipophilic Coordination Compounds
- Zhang, Z., Rettig, S., and Orvig, C. (1991) researched lipophilic coordination compounds involving 1-aryl-3-hydroxy-2-methyl-4-pyridinones, closely related to the compound of interest. This study provided insights into the properties and potential applications of these compounds in coordination chemistry (Zhang, Z., Rettig, S., & Orvig, C., 1991).
Synthesis of Fluorescence Probes
- A study by Prior, A., Gunaratna, M. J., Kikuchi, D., Desper, J., Kim, Y., Chang, K.-O., Maezawa, I., Jin, L.-W., and Hua, D. (2014) synthesized various derivatives of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, including bicyclic and tricyclic pyridinones. The compounds demonstrated potential as fluorescence activity-based probes for tracing biological pathways, indicating their application in biochemical research (Prior et al., 2014).
Antioxidant and Heavy Metal Ion Interactions
- Ramsaywack, S., Vogels, C., Ricker, S., Westcott, S., and Barclay, L. (2013) explored the interactions of pyridinones with heavy metal ions. This study provided valuable insights into the chemical behavior of compounds similar to 3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone, especially in contexts involving toxic heavy metals (Ramsaywack et al., 2013).
Eigenschaften
Produktname |
3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone |
|---|---|
Molekularformel |
C19H18N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]pyran-4-one |
InChI |
InChI=1S/C19H18N2O5/c1-25-13-6-4-5-12(9-13)17(21-16-7-2-3-8-20-16)19-18(24)15(23)10-14(11-22)26-19/h2-10,17,22,24H,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
MAHWFBIBHDZFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,8H-Benzo[1,2-b:5,4-b']dipyran-2-one](/img/structure/B1229420.png)
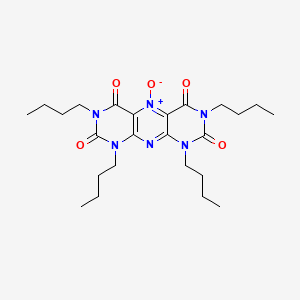
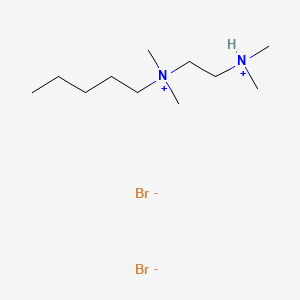

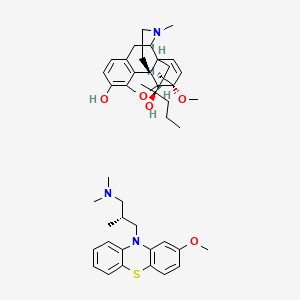
![3-[(6-Ethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone](/img/structure/B1229427.png)
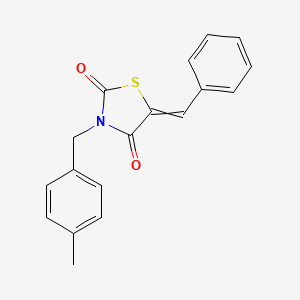

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)

